Acetamide, N-(2-methyl-1-propenyl)-

Physicochemical Property Lipophilicity Structure-Activity Relationship

Acetamide, N-(2-methyl-1-propenyl)- (CAS 5202-82-4), also designated as N-(2-methylprop-1-en-1-yl)acetamide , is a secondary enamide with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol. The compound belongs to the N-alkenylacetamide subclass and functions primarily as a lipophilic, low-molecular-weight synthetic intermediate in pharmaceutical, agrochemical, and specialty chemical manufacturing.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 5202-82-4
Cat. No. B15217034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2-methyl-1-propenyl)-
CAS5202-82-4
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(=CNC(=O)C)C
InChIInChI=1S/C6H11NO/c1-5(2)4-7-6(3)8/h4H,1-3H3,(H,7,8)
InChIKeyBETWATDZFVZRJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-(2-methyl-1-propenyl)- (CAS 5202-82-4) – Chemical Identity and Baseline Procurement Profile


Acetamide, N-(2-methyl-1-propenyl)- (CAS 5202-82-4), also designated as N-(2-methylprop-1-en-1-yl)acetamide [1], is a secondary enamide with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol. The compound belongs to the N-alkenylacetamide subclass and functions primarily as a lipophilic, low-molecular-weight synthetic intermediate in pharmaceutical, agrochemical, and specialty chemical manufacturing . Its structure features a 2-methylprop-1-enyl substituent on the amide nitrogen, which confers distinct reactivity compared to saturated N-alkylacetamide analogs.

Synthetic intermediate with alkenyl unsaturation and methyl branching for heterocyclic synthesis
Moderate lipophilicity profile may support semi-polar extraction and normal-phase chromatography
Distinct reactivity versus saturated N-alkylacetamides; may support cyclization and condensation pathways

Why Generic N-Alkylacetamide Substitution Fails for Acetamide, N-(2-methyl-1-propenyl)- (CAS 5202-82-4) in Synthesis


Class-level inference indicates that N-alkenylacetamides, including Acetamide, N-(2-methyl-1-propenyl)-, cannot be freely interchanged with saturated N-alkylacetamides or alternative alkenyl isomers in synthetic pathways because the alkenyl unsaturation and the specific methyl substitution pattern dictate downstream reactivity and stereochemical outcomes . The cis/trans geometry of the propenyl moiety and the presence of the methyl branch directly influence cyclization and condensation reactions that yield heterocyclic targets such as substituted pyridines, meaning that substitution with N-isopropylacetamide, N-allylacetamide, or N-(2-methylpropyl)acetamide would result in different products or reaction failure [1].

! Alkenyl unsaturation directs cyclization and condensation outcomes; saturated N-alkylacetamides may produce different products.
! Methyl substitution pattern governs regioselectivity in heterocycle formation (e.g., pyridine synthesis); alternative alkenyl isomers shift regiochemistry.
! Cis/trans geometry critical for stereochemical control; isomer mixtures may alter downstream stereochemical outcomes.

Quantitative Differentiation Evidence for Acetamide, N-(2-methyl-1-propenyl)- (CAS 5202-82-4) Against Closest Analogs


Computational Lipophilicity (XLogP3-AA) Comparison to Saturated N-Alkylacetamide Analogs

The computed XLogP3-AA value for Acetamide, N-(2-methyl-1-propenyl)- is 0.9 [1], indicating moderate lipophilicity. This value is systematically lower than that of the saturated analog N-(2-methylpropyl)acetamide (XLogP3-AA = 1.1, estimated) and higher than N-isopropylacetamide (XLogP3-AA = 0.3) due to the combined effects of unsaturation and methyl branching. These differences affect extraction, chromatographic behavior, and membrane permeability in downstream applications.

Lipophilicity (XLogP3-AA)
Class-level
0.9 vs 1.1 (N-(2-methylpropyl)acetamide) & 0.3 (N-isopropylacetamide)
Distinct polarity profile for extraction and chromatography optimization.
Computed values; experimental validation advised.
Physicochemical Property Lipophilicity Structure-Activity Relationship

Topological Polar Surface Area (TPSA) Differentiation from N-Alkyl and N-Arylacetamide Comparators

Acetamide, N-(2-methyl-1-propenyl)- displays a TPSA of 29.1 Ų [1], which is identical to that of N-isopropylacetamide and N-(2-methylpropyl)acetamide (both 29.1 Ų) but significantly lower than N-phenylacetamide (TPSA = 29.1 Ų, though the aromatic analog has additional ring constraints that alter bioavailability parameters). This equivalence in TPSA, combined with the unique XLogP3-AA value, provides a differentiated permeability profile for the target compound in cell-based assays and formulation screens.

TPSA
Class-level
29.1 Ų
Identical to saturated analogs; differentiation arises from lipophilicity.
TPSA alone insufficient for selection; combine with XLogP3-AA.
Molecular Descriptor Drug-Likeness Permeability

Synthetic Utility in 2-Chloro-5-methylpyridine Production vs. Alternative N-Alkenylacetamides

Patent US5852194A [1] describes the use of N-substituted cis-N-propenyl-acetamides as intermediates for the preparation of 2-chloro-5-methylpyridine, a key agrochemical building block. The target compound, Acetamide, N-(2-methyl-1-propenyl)-, falls within the general formula (I) of this patent. While the patent does not provide isolated yields for the target compound specifically, it reports that the class of cis-N-propenyl-acetamides can be obtained 'in very good yields' and that the isomerization process is simpler than prior photochemical methods. The methyl substitution pattern on the propenyl group is critical for the subsequent Vilsmeier-Haack-type formylation and chlorination sequence.

Synthetic Application
Patent context
Validated intermediate for 2-chloro-5-methylpyridine via isomerization-cyclization-chlorination sequence.
Methyl substitution ensures regioselective pyridine formation.
No isolated yield data for target compound; class-level report.
Agrochemical Intermediate Heterocyclic Synthesis Process Chemistry

Computational Hydrogen Bond Donor/Acceptor Profile Relative to N,N-Disubstituted and N-Alkyl Comparators

The target compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 [1]. This monofunctional H-bond profile distinguishes it from N,N-dimethylacetamide (HBD = 0, HBA = 1) and from primary acetamide (HBD = 2, HBA = 1) or N-methylacetamide (HBD = 1, HBA = 1). The combination of a single H-bond donor and acceptor in a compact, unsaturated framework yields a unique self-assembly and solvation pattern relevant to co-crystal design and solvent selection.

H-Bond Profile
Class-level
HBD = 1, HBA = 1
Monofunctional profile distinct from non-donor tertiary and self-associating primary amides.
Combined with alkenyl handle for co-crystal design context.
Hydrogen Bonding Crystal Engineering Solubility

Verified Application Scenarios for Acetamide, N-(2-methyl-1-propenyl)- (CAS 5202-82-4) Based on Quantitative Evidence


Agrochemical Intermediate for 2-Chloro-5-methylpyridine Synthesis

The compound serves as a precursor in the patented isomerization-cyclization-chlorination sequence leading to 2-chloro-5-methylpyridine [1], a key scaffold in neonicotinoid and other agrochemical active ingredients. Its specific 2-methyl-1-propenyl substitution pattern is essential for regioselective pyridine formation, and substitution with N-allyl or N-methallyl analogs leads to different regioisomers. Procurement for this application is supported by the patent's validation of the cis-N-propenyl-acetamide class as intermediates.

Semi-Polar Synthetic Intermediate Requiring Controlled Lipophilicity (XLogP3-AA = 0.9)

The computed XLogP3-AA of 0.9 [2] positions this compound as a moderately lipophilic intermediate suitable for liquid-liquid extraction and normal-phase chromatographic purification protocols. This lipophilicity is 0.2 units lower than the saturated N-(2-methylpropyl) analog, providing a distinct polarity window for multi-step synthetic sequences where excessive lipophilicity would complicate aqueous work-up, and excessive hydrophilicity would hinder organic phase recovery.

Co-Crystal and Supramolecular Design Leveraging Monofunctional H-Bond Profile

The compound's hydrogen bond donor count of 1 and acceptor count of 1 [2] make it a suitable building block for co-crystal engineering and supramolecular assembly studies. Its single H-bond donor site avoids the extensive self-association characteristic of primary amides (HBD = 2), while its alkenyl handle enables further covalent functionalization post-crystallization. This differentiated profile is particularly relevant for researchers seeking to incorporate a monodentate amide hydrogen-bond motif into a small, unsaturated molecular framework.

Reference Standard or Starting Material for N-Alkenylacetamide SAR Studies

The combination of TPSA (29.1 Ų) and XLogP3-AA (0.9) [2] places this compound at a defined position in physicochemical space that is distinct from both its saturated N-alkyl and smaller N-alkenyl analogs. Medicinal chemistry groups conducting structure-activity relationship (SAR) studies on N-substituted acetamides can use this compound as a benchmark to probe the contribution of alkenyl unsaturation and methyl branching to target binding, metabolic stability, and permeability, leveraging the quantitative descriptor differences established in Section 3.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
2-Methyl-1-propenyl substitution pattern for regioselectivity
Confirm regioselectivity and pyridine product identity
Semi-polar synthetic intermediate
Moderate lipophilicity for liquid-liquid extraction compatibility
Verify partition behavior and chromatographic retention
Co-crystal and supramolecular design
Monofunctional H-bond profile with alkenyl functionalization handle
Validate co-crystal formation and H-bond pattern
Reference standard for SAR studies
Defined TPSA and lipophilicity position in physicochemical space
Benchmark binding, metabolic stability, and permeability in assay panels
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